4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone
Overview
Description
4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone is a chemical compound with the molecular formula C16H10ClF3N4 It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone typically involves the reaction of 4-chlorobenzenecarbaldehyde with 2-(trifluoromethyl)-4-quinazolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-pyridinyl]hydrazone
- 4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-pyrimidinyl]hydrazone
- 4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-pyrazinyl]hydrazone
Uniqueness
4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone is unique due to the presence of the quinazoline ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(trifluoromethyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4/c17-11-7-5-10(6-8-11)9-21-24-14-12-3-1-2-4-13(12)22-15(23-14)16(18,19)20/h1-9H,(H,22,23,24)/b21-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRVFUNDQIWCLS-ZVBGSRNCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN=CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)N/N=C/C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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